molecular formula C20H23ClN2O B1242789 Sdz-psd-958

Sdz-psd-958

Cat. No.: B1242789
M. Wt: 342.9 g/mol
InChI Key: VCFAZLUWIBQVRD-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for SDZ-PSD-958 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

SDZ-PSD-958 primarily undergoes reactions typical of benzo[g]quinoxaline derivatives. These include:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted benzo[g]quinoxaline compounds .

Scientific Research Applications

Mechanism of Action

SDZ-PSD-958 exerts its effects by selectively antagonizing dopamine D1-like receptors (D1, D5). This inhibition prevents the activation of these receptors by dopamine, thereby modulating dopaminergic signaling pathways. The compound has shown a preference for inhibiting responses mediated by dopamine systems innervating the limbic system, which is associated with emotional and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SDZ-PSD-958 is unique due to its high selectivity for dopamine D1-like receptors and its potential limbic selectivity. Unlike other dopamine receptor antagonists, it does not induce catalepsy and only weakly inhibits apomorphine-induced stereotyped gnawing in rats, suggesting a more targeted effect on limbic dopamine systems .

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

(4aR,10aR)-4-(4-chloro-2-methylphenyl)-1-methyl-2,3,4a,5,10,10a-hexahydrobenzo[g]quinoxalin-6-ol

InChI

InChI=1S/C20H23ClN2O/c1-13-10-15(21)6-7-17(13)23-9-8-22(2)18-11-14-4-3-5-20(24)16(14)12-19(18)23/h3-7,10,18-19,24H,8-9,11-12H2,1-2H3/t18-,19-/m1/s1

InChI Key

VCFAZLUWIBQVRD-RTBURBONSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)N2CCN([C@H]3[C@H]2CC4=C(C3)C=CC=C4O)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CCN(C3C2CC4=C(C3)C=CC=C4O)C

Synonyms

1,2,3,4,4a,5,10,10a-octahydro-4-(4-chloro-2-methylphenyl)-1-methylbenzo(g)quinoxaline-6-ol
SDZ PSD 958
SDZ-PSD-958

Origin of Product

United States

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